
Okamurallene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Okamurallene is a halogenated C15 nonterpenoid bromoallene derived from the red alga Laurencia intricata . This compound is part of a unique class of marine natural products known for their complex structures and significant biological activities . The absolute stereochemistry of this compound and its related metabolites has been established through X-ray crystallographic analysis and chemical and spectral evidence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the 1,2-elimination process, which is practical for obtaining halogenoallenes .
Industrial Production Methods: . Advances in marine biotechnology may facilitate more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions: Okamurallene undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of halogen atoms and the allene moiety in its structure.
Common Reagents and Conditions: Typical reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like sodium methoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield epoxides, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Okamurallene has garnered significant interest in scientific research due to its unique structure and biological activities . Its applications span various fields:
Mecanismo De Acción
The mechanism by which okamurallene exerts its effects involves interactions with molecular targets and pathways within biological systems . Its halogenated structure allows it to interact with enzymes and proteins, potentially inhibiting their function . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may disrupt cellular processes by binding to specific receptors and enzymes .
Comparación Con Compuestos Similares
Okamurallene is part of a broader class of C15 acetogenins derived from the Laurencia complex . Similar compounds include:
Laurencin: Another halogenated C15 nonterpenoid with similar biological activities.
Obtusallene IV: A related compound from Laurencia obtusa with a similar allene moiety.
Maneonene: An enyne-containing compound from Laurencia obtusa.
What sets this compound apart is its unique stereochemistry and the presence of a bromoallene group, which contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
80539-33-9 |
|---|---|
Fórmula molecular |
C15H16Br2O3 |
Peso molecular |
404.09 g/mol |
InChI |
InChI=1S/C15H16Br2O3/c1-7-12(18-7)9-6-10(9)13-15-14(20-13)11(17)5-8(19-15)3-2-4-16/h3-4,7-10,12-13,15H,5-6H2,1H3 |
Clave InChI |
WXWHMKSLXWIAKN-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)C2CC2C3C4C(=C(CC(O4)C=C=CBr)Br)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


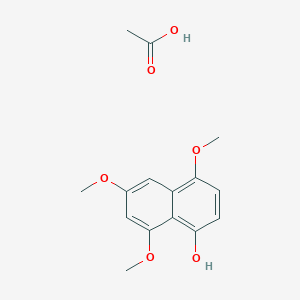

![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)


![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)

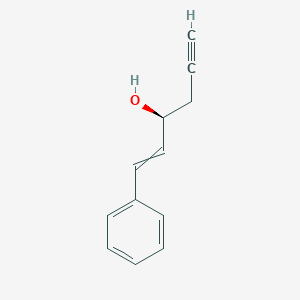
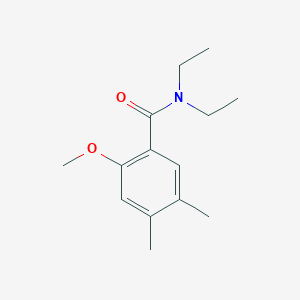
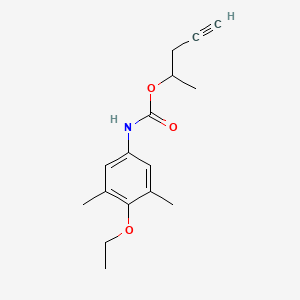
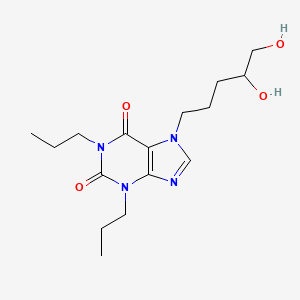
![3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol](/img/structure/B14411432.png)

